molecular formula C22H18FN5O3 B2436087 8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-84-3

8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2436087
CAS RN: 919012-84-3
M. Wt: 419.416
InChI Key: BQPDDEFQUWOQNR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purine core, which is a type of purine derivative. Purines are important components of many biological molecules, including DNA and RNA. The compound also has ethoxyphenyl and fluorophenyl substituents, which could potentially influence its physical and chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazo[2,1-f]purine core and the attachment of the ethoxyphenyl and fluorophenyl groups. One possible method could be a Claisen–Schmidt condensation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-f]purine core suggests that the compound may have a planar structure, while the ethoxyphenyl and fluorophenyl groups could add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the imidazo[2,1-f]purine core might be susceptible to reactions with nucleophiles or electrophiles, while the ethoxyphenyl and fluorophenyl groups could potentially undergo reactions typical of ethers and aromatic halides, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethoxy group and the aromatic rings could affect its solubility, while the fluorophenyl group could influence its reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation for Antidepressant and Anxiolytic Applications

A study by Zagórska et al. (2016) on the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione revealed these compounds as potential antidepressant agents. The research highlighted their affinity for serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitory activity. Notably, certain derivatives demonstrated promising antidepressant and anxiolytic effects in vivo, surpassing reference drugs like diazepam in some tests. The findings suggest the potential of these compounds for developing new therapeutic agents for affective disorders (Zagórska et al., 2016).

Molecular Modeling and Receptor Activity

Further, the work by Zagórska et al. (2015) on structure-activity relationships and molecular studies of novel arylpiperazinylalkyl purine diones and triones underscored the importance of substituents at specific positions for receptor affinity and selectivity. The study identified several compounds with potent ligand activities for various serotoninergic and dopaminergic receptors, offering insights into the design of new antidepressant and anxiolytic agents with improved specificity (Zagórska et al., 2015).

Spectral and Photophysical Properties

Research on the spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir by Wenska et al. (2004) provides an understanding of the electronic structure and behavior of these compounds. Such studies are crucial for the development of fluorescent markers and probes in biological systems, enhancing our capability to visualize and track the interaction of therapeutic agents at the molecular level (Wenska et al., 2004).

Antiviral and Antihypertensive Activity

Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, evaluating their antiviral and antihypertensive activities. This research expands the application spectrum of purine derivatives, indicating their potential in addressing a broader range of health conditions beyond affective disorders (Nilov et al., 1995).

Future Directions

Future research on this compound could focus on elucidating its biological activity, optimizing its synthesis, and investigating its potential applications in areas such as medicinal chemistry or material science .

properties

IUPAC Name

6-(2-ethoxyphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3/c1-3-31-17-7-5-4-6-15(17)28-16(13-8-10-14(23)11-9-13)12-27-18-19(24-21(27)28)26(2)22(30)25-20(18)29/h4-12H,3H2,1-2H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPDDEFQUWOQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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